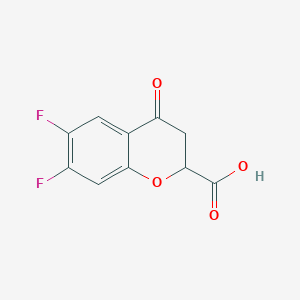
(R)-6,7-Difluoro-4-oxochromane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-6,7-Difluoro-4-oxochromane-2-carboxylic acid is a synthetic organic compound that belongs to the class of chromanones Chromanones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-6,7-Difluoro-4-oxochromane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by fluorination and carboxylation reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of ®-6,7-Difluoro-4-oxochromane-2-carboxylic acid may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques ensures high purity and consistent quality of the final product.
化学反応の分析
Types of Reactions
®-6,7-Difluoro-4-oxochromane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of alcohols or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
®-6,7-Difluoro-4-oxochromane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Researchers are exploring its use in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of ®-6,7-Difluoro-4-oxochromane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
6,7-Difluoro-4-oxochromane-2-carboxylic acid: Lacks the ®-configuration, which may affect its biological activity and interactions.
4-Oxo-4H-chromene-2-carboxylic acid: Similar structure but without the fluorine atoms, leading to different chemical properties and reactivity.
6-Fluoro-4-oxochromane-2-carboxylic acid: Contains only one fluorine atom, which can influence its chemical behavior and applications.
Uniqueness
®-6,7-Difluoro-4-oxochromane-2-carboxylic acid is unique due to its specific stereochemistry and the presence of two fluorine atoms. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H6F2O4 |
|---|---|
分子量 |
228.15 g/mol |
IUPAC名 |
6,7-difluoro-4-oxo-2,3-dihydrochromene-2-carboxylic acid |
InChI |
InChI=1S/C10H6F2O4/c11-5-1-4-7(13)3-9(10(14)15)16-8(4)2-6(5)12/h1-2,9H,3H2,(H,14,15) |
InChIキー |
NZVKQJYODNIHCT-UHFFFAOYSA-N |
正規SMILES |
C1C(OC2=CC(=C(C=C2C1=O)F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















